Mosapride citrate
Overview
Description
Mosapride Citrate is a gastroprokinetic agent primarily used to treat gastrointestinal disorders such as gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome . It acts as a selective 5-hydroxytryptamine 4 receptor agonist, which accelerates gastric emptying and enhances gastrointestinal motility .
Mechanism of Action
Target of Action
Mosapride citrate primarily targets the 5-HT4 receptors . These receptors are part of the serotonin receptor family and are predominantly found in the gastrointestinal tract. This compound also interacts with the 5-HT3 receptors .
Mode of Action
this compound acts as a selective 5-HT4 receptor agonist . By binding to these receptors, it increases the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal motility . The major active metabolite of mosapride, known as M1, additionally acts as a 5-HT3 antagonist , which can help accelerate gastric emptying throughout the gastrointestinal tract .
Biochemical Pathways
The activation of 5-HT4 receptors by this compound leads to the release of acetylcholine. This neurotransmitter then stimulates the smooth muscles in the gastrointestinal tract, enhancing gastric motility and accelerating gastric emptying . The antagonistic action on 5-HT3 receptors by its metabolite M1 further aids in this process .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that due to the pharmacokinetics of mosapride, it would take 1,000–3,000 times the therapeutic dose to elicit cardiovascular effects .
Result of Action
The primary result of this compound’s action is the stimulation of gastric motility. This can be beneficial in the treatment and prevention of conditions such as postoperative ileus, gastric peroral endoscopic pyloromyotomy (G-POEM), constipation, type 2 diabetes, functional dyspepsia, functional constipation, and epigastric pain syndrome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food) for optimal effect . Additionally, a study found that all factors associated with bowel recovery, including the time of first flatus, length of hospital stay, amount of food intake, and severity of abdominal discomfort, were similar between the control and experimental (this compound) groups .
Biochemical Analysis
Biochemical Properties
Mosapride citrate interacts with the 5HT4 receptors in the gastrointestinal tract . This dual action accelerates gastric emptying throughout the whole of the gastrointestinal tract in humans .
Cellular Effects
This compound influences cell function by accelerating gastric emptying and promoting motility in the gastrointestinal tract . It also exerts anti-inflammatory effects on the gastrointestinal tract which may contribute to some of its therapeutic effects .
Molecular Mechanism
The mechanism of action of this compound involves its selective agonistic action on the 5HT4 receptors and antagonistic action on the 5HT3 receptors . This leads to accelerated gastric emptying and increased gastrointestinal motility .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a significant effect on the visceromotor response to colorectal distension in rat models of visceral hypersensitivity
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a rat model, this compound significantly reduced the visceromotor response to colorectal distension .
Metabolic Pathways
The metabolic pathways of this compound involve its metabolism mainly in the liver . The specific enzymes or cofactors that it interacts with are not clearly mentioned in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mosapride Citrate is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthesis typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-amino-5-chloro-2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine to yield the benzamide core.
Introduction of the Fluorophenyl Group: The benzamide core is then reacted with 4-fluorobenzyl chloride in the presence of a base to introduce the fluorophenyl group.
Formation of Mosapride: The final step involves the reaction of the intermediate with citric acid to form this compound.
Industrial Production Methods: The industrial production of this compound involves wet granulation and tableting. The process includes dissolving this compound and povidone K15 in water, followed by granulation, drying, and tableting . This method ensures quick drug dissolution, stable quality, and ease of mass production.
Chemical Reactions Analysis
Types of Reactions: Mosapride Citrate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino and ethoxy groups.
Reduction: Reduction reactions can occur at the benzamide core, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the chloro and fluorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced derivatives of this compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mosapride Citrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of gastroprokinetic agents and their chemical properties.
Industry: Used in the pharmaceutical industry for the development of gastroprokinetic medications.
Comparison with Similar Compounds
Tegaserod: Another 5-hydroxytryptamine 4 receptor agonist used for gastrointestinal motility disorders.
Prucalopride: A selective 5-hydroxytryptamine 4 receptor agonist with fewer side effects compared to Cisapride.
Uniqueness of Mosapride Citrate: this compound is unique in its dual action as a 5-hydroxytryptamine 4 receptor agonist and a 5-hydroxytryptamine 3 antagonist. This dual action enhances its prokinetic effects while minimizing side effects such as cardiac toxicity .
Properties
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3.C6H8O7/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZTYZBFZKRPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClFN3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046207 | |
Record name | Mosapride citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112885-42-4 | |
Record name | Mosapride citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112885-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AS 4370 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mosapride citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOSAPRIDE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF497J489P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.